1-Acetyl-1-cyclopentene

説明

Structural Context and Significance within Cyclic Ketone and Alkene Systems

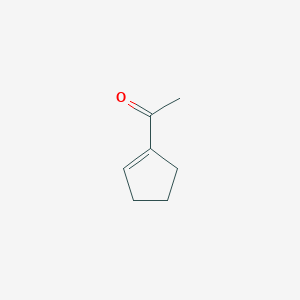

The molecular structure of 1-acetyl-1-cyclopentene, with the chemical formula C₇H₁₀O, features a cyclopentene (B43876) ring, which is a five-membered hydrocarbon ring containing one carbon-carbon double bond. cymitquimica.comnih.gov Attached to one of the unsaturated carbons of this ring is an acetyl group (–COCH₃). cymitquimica.com This arrangement makes it an α,β-unsaturated ketone, a class of compounds known for their unique reactivity.

The presence of the electron-withdrawing acetyl group in conjugation with the double bond of the cyclopentene ring significantly influences the molecule's electronic properties. This conjugation results in a polarized system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The ketone's carbonyl group also presents a site for nucleophilic addition. cymitquimica.com This dual reactivity makes this compound a versatile building block in organic synthesis. The cyclopentene ring imposes conformational constraints that affect the stereochemical outcome of reactions, a topic of considerable interest in advanced organic chemistry.

The significance of this compound lies in its utility as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com Its distinct odor, typical of unsaturated ketones, and its physical state as a colorless to pale yellow liquid, are also notable characteristics. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol nih.gov |

| Boiling Point | 70 °C at 20 mmHg sigmaaldrich.commendelchemicals.com |

| Density | 0.955 g/mL at 25 °C sigmaaldrich.commendelchemicals.com |

| Refractive Index | n20/D 1.483 sigmaaldrich.com |

| CAS Number | 16112-10-0 sigmaaldrich.com |

Historical Perspectives on Chemical Investigations of this compound and Related Compounds

Investigations into cyclopentenoid structures have been a cornerstone of natural product chemistry for decades. While early research may not have focused exclusively on this compound itself, studies on related, more complex molecules laid the groundwork for understanding its chemistry. For instance, the synthesis of 1-acetyl-4-isopropenyl-1-cyclopentene from limonene (B3431351) monoxide was described in the mid-20th century. acs.org This work was significant as it helped to correctly identify the structure of a ketone isolated from Spanish Eucalyptus globulus. acs.org

These early synthetic efforts highlighted the challenges and opportunities in constructing five-membered rings with specific functional group arrangements. The methods developed for the synthesis and derivatization of such compounds, often involving intramolecular aldol (B89426) condensations and other cyclization reactions, have contributed to the broader toolkit of organic synthesis. acs.org The study of these related compounds has provided valuable insights into the reactivity and stability of the acetyl-cyclopentene scaffold.

Current Research Landscape and Emerging Avenues for this compound Studies

In the contemporary research landscape, this compound continues to be a molecule of interest, primarily as a versatile synthetic intermediate. cymitquimica.com Its application in the preparation of allenylcycloalkanes, such as 1-vinylidenyl-2-[4-(trimethylsilyl)-3-butynyl]-cyclopentane and 1-vinylidenyl-2-(3-butynyl)-cyclopentane, demonstrates its role in constructing unique and complex molecular architectures. sigmaaldrich.com

Emerging avenues of research may explore the use of this compound in catalytic asymmetric reactions to produce chiral building blocks. The development of new catalytic systems that can control the stereochemistry of additions to the α,β-unsaturated system would be a significant advancement. Furthermore, its potential as a precursor in the synthesis of novel bioactive compounds and materials remains an active area of investigation. The continued exploration of its reactivity will undoubtedly lead to new and innovative applications in organic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(cyclopenten-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNPSLWTEUJUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167069 | |

| Record name | 1-Acetylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-10-0 | |

| Record name | 1-Acetylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16112-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Acetyl 1 Cyclopentene

Established Synthetic Pathways to 1-Acetyl-1-cyclopentene

The formation of this compound is approached through various strategic routes, each with distinct advantages concerning starting material availability, reaction conditions, and selectivity.

Enolate chemistry provides a powerful and fundamental approach to the synthesis of ketones. By generating an enolate from a cyclopentanone (B42830) precursor, a nucleophilic carbon is created, which can then react with an acetylating agent.

The acetylation of cyclopentanone can be directed to form the thermodynamically stable α,β-unsaturated product, this compound. This transformation can be achieved by generating the cyclopentanone enolate and subsequently quenching it with an acetylating agent like acetic anhydride (B1165640) in the presence of an acid catalyst. The acid catalyst promotes the formation of the enol form of cyclopentanone, which can then be acylated. A subsequent dehydration step, often facilitated by the acidic conditions and heat, leads to the formation of the conjugated system present in this compound.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by adding an acyl group to an aromatic or unsaturated system. organic-chemistry.orgmasterorganicchemistry.com While traditionally applied to aromatic compounds, this reaction can be adapted for alkenes like cyclopentene (B43876). The reaction involves treating cyclopentene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comkhanacademy.org

The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion. masterorganicchemistry.com The nucleophilic π-bond of the cyclopentene then attacks the acylium ion. This process results in the formation of a carbocation intermediate, which subsequently loses a proton to yield the final product. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is generally less reactive than the starting material, which helps to prevent over-acylation. organic-chemistry.org However, with alkene substrates, the reaction can be complicated by polymerization or rearrangement reactions.

Table 1: General Conditions for Friedel-Crafts Acylation

| Component | Example | Role |

| Substrate | Cyclopentene | Nucleophile |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Electrophile precursor |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid, activates the acylating agent |

| Solvent | Dichloromethane or Carbon Disulfide | Inert reaction medium |

Cyclopentadiene (B3395910) serves as a versatile starting material for the synthesis of various cyclopentane (B165970) derivatives. Due to its acidity (pKa ≈ 16), cyclopentadiene can be readily deprotonated by a suitable base, such as sodium hydride or sodium metal, to form the aromatic cyclopentadienyl (B1206354) anion. orgsyn.org This anion is a potent nucleophile and can react with various electrophiles.

For the synthesis of this compound, the cyclopentadienyl anion can be reacted with an acetylating agent like acetyl chloride. This reaction initially forms acetylcyclopentadiene. Subsequent isomerization of the double bonds within the ring, which can be facilitated by controlling the reaction conditions or through a separate step, is required to yield the desired this compound isomer. The preparation of cyclopentadiene itself is typically achieved through the thermal cracking of its dimer, dicyclopentadiene. orgsyn.org

Advanced synthetic strategies allow for the construction of the this compound framework from acyclic or differently functionalized cyclic precursors. These methods often offer high levels of control over the position of the double bond and the acetyl group (regioselectivity) as well as the reactivity of different functional groups (chemoselectivity).

An elegant approach to synthesizing substituted cyclopentene rings involves the intramolecular cyclization of a precisely functionalized open-chain precursor. A notable example is the synthesis of 1-acetyl-4-isopropenyl-1-cyclopentene, a derivative of the target compound, from limonene (B3431351) oxide. researchgate.netsemanticscholar.org This multi-step synthesis highlights the power of oxidative cleavage and chemoselective cyclization.

The process begins with the oxidative cleavage of limonene oxide using an oxidizing agent like potassium periodate (B1199274) (KIO₄). semanticscholar.org This reaction breaks a carbon-carbon bond in the ring, yielding a keto-aldehyde. This intermediate possesses both a ketone and an aldehyde functional group. researchgate.net

Table 2: Synthesis of 1-Acetyl-4-isopropenyl-1-cyclopentene from Limonene Oxide

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | Limonene Oxide | KIO₄, H₂O | 4-Methyl-3-(oxobutyl)-4-pentenal (keto-aldehyde) | 85% | semanticscholar.org |

| 2 | Keto-aldehyde | Acidic Al₂O₃, Hexane | 1-Acetyl-4-isopropenyl-1-cyclopentene | 95% | semanticscholar.org |

This pathway showcases how natural products like limonene can be used as chiral building blocks or "chirons" for the synthesis of more complex molecules. researchgate.netscite.ai

Chemo- and Regioselective Transformations of Precursors to this compound

Dehydrochlorination Routes to this compound

The dehydrochlorination of a suitable chloro-substituted precursor serves as a viable pathway for the synthesis of this compound. This method typically involves the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form a double bond. A common precursor for this reaction is 2-chloro-1-acetylcyclopentane.

The reaction is generally carried out in the presence of a base, which facilitates the removal of the acidic proton and the subsequent elimination of the chloride ion. The choice of base and solvent system is crucial for the efficiency of the reaction, influencing both the rate and the yield of the desired product. Studies on the dehydrochlorination of similar 1,2-chlorohydrins have shown that the reaction often proceeds through a two-step nucleophilic elimination mechanism. researchgate.net The rate of dehydrochlorination can be influenced by the structure of the substrate and the reaction conditions. For instance, the dehydrochlorination of 1,1-diaryl-2,2,2-trichloroethanes has been shown to be a second-order reaction promoted by chloride ions in dipolar aprotic solvents. rsc.org

| Precursor | Reagent | Solvent | Product |

| 2-chloro-1-acetylcyclopentane | Base (e.g., Sodium Hydroxide) | Aprotic Solvent | This compound |

Emerging Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. These advancements include innovations in gas-phase synthesis, liquid-phase oxidation techniques, and the application of powerful carbon-carbon bond-forming reactions.

Gas-Phase Synthesis Innovations for this compound and Derivatives

Gas-phase reactions offer potential advantages such as high reaction rates and the avoidance of solvents. The gas-phase reactions of related cyclic compounds, like nopinone, with hydroxyl radicals, nitrate (B79036) radicals, and ozone have been investigated. acs.org While direct gas-phase synthesis of this compound is not extensively documented, the principles from related studies on cyclic ketones and alkenes can be applied. These methods often involve high temperatures or photochemical activation to initiate the desired transformations.

Liquid-Phase Oxidation Techniques in this compound Production

Liquid-phase oxidation presents a versatile approach for the synthesis of cyclic ketones. The oxidation of cyclohexane (B81311) in the liquid phase to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a well-established industrial process. google.com This process is typically carried out at elevated temperatures and pressures. Similar strategies could be adapted for the selective oxidation of a suitable cyclopentane or cyclopentene derivative to yield this compound. The choice of oxidant and catalyst is critical to control the selectivity of the reaction and minimize the formation of byproducts.

Diels-Alder and Claisen Condensation Approaches in this compound Synthesis

The Diels-Alder reaction and the Claisen condensation are powerful tools in organic synthesis for the formation of cyclic compounds and carbon-carbon bonds, respectively. youtube.compearson.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.com While not a direct route to this compound itself, it is a key method for synthesizing substituted cyclohexene (B86901) rings, which can be precursors to various cyclic ketones. nih.govnih.gov The reaction's stereospecificity and regioselectivity make it highly valuable. youtube.com

The Claisen condensation involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.comlibretexts.org A variation of this, the Dieckmann condensation, is an intramolecular Claisen condensation used to form five- or six-membered rings. masterorganicchemistry.com This approach could be envisioned for the synthesis of a cyclic β-keto ester, which could then be further manipulated to yield this compound. The reaction requires at least one of the reactants to be enolizable. wikipedia.org The mechanism involves the formation of an enolate anion, which then acts as a nucleophile. libretexts.orglibretexts.org

| Reaction Type | Reactants | Key Features |

| Diels-Alder Reaction | Conjugated Diene + Dienophile | Forms a six-membered ring, stereospecific. youtube.com |

| Claisen Condensation | Two Ester molecules or Ester + Carbonyl | Forms a β-keto ester or β-diketone, requires a strong base. wikipedia.orgmasterorganicchemistry.com |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, catalyst selection, and the concentration of reactants and reagents.

For instance, in catalytic reactions, the choice of catalyst and ligand can dramatically influence both the yield and the enantioselectivity of the product. researchgate.net Temperature is another critical factor; for example, decreasing the temperature in certain cyclopropanation reactions has been shown to improve enantioselectivity. researchgate.net The solvent can also play a significant role in the reaction outcome.

Systematic studies are often conducted to determine the optimal set of conditions for a particular synthetic transformation. This can involve screening various catalysts, solvents, and temperature profiles to identify the combination that provides the highest yield of the desired product in the shortest amount of time.

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and selectivity. | Decreasing temperature to -10°C improved enantioselectivity to 99% in a Ru(II)-Pheox catalyzed cyclopropanation. researchgate.net |

| Catalyst | Determines reaction pathway and efficiency. | Ru(II)-Pheox complexes are efficient for intermolecular cyclopropanation. researchgate.net |

| Solvent | Can affect solubility, reaction rate, and stability of intermediates. | Pyridine and triethylamine (B128534) are sometimes stored over anhydrous KOH. researchgate.net |

| Reaction Time | Affects conversion and potential for side reactions. | Higher product yields and enantioselectivity were achieved in a shorter time with a specific ruthenium catalyst. researchgate.net |

Reactivity and Mechanistic Investigations of 1 Acetyl 1 Cyclopentene

Electrophilic and Nucleophilic Reactivity Profiles of 1-Acetyl-1-cyclopentene

The reactivity of this compound is dominated by the interplay between its two key functional groups: the carbon-carbon double bond and the acetyl group. This creates multiple reactive sites, allowing it to participate in a wide array of chemical transformations. The electron-withdrawing nature of the acetyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles, while the double bond itself can react with various electrophiles and participate in pericyclic reactions.

Reactivity of the Carbon-Carbon Double Bond in this compound

The endocyclic double bond in this compound is activated by the adjacent acetyl group, differentiating its reactivity from that of a simple, unactivated alkene. This activation facilitates a range of addition and cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups. The acetyl group on this compound serves as such a group, making the molecule an activated dienophile for reactions with electron-rich dienes.

Conversely, in an interesting display of reactivity, 1-acetylcyclopentene has been shown to act as the diene component in an organocatalytic asymmetric [4+2] cycloaddition. rsc.org This reaction, which proceeds through an in situ enamine activation, allows for the synthesis of complex bicyclic fused carbocycles. In a study, 1-acetylcyclopentene was reacted with an enone bearing a cyano group, which acted as the dienophile partner. rsc.org This method provides a route to bicyclic structures with four contiguous stereocentres. rsc.org

Table 1: Organocatalytic Asymmetric [4+2] Cycloaddition of 1-Acetylcyclopentene

| Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (E)-2-Benzoyl-3-phenylacrylonitrile | Diphenylprolinol silyl (B83357) ether | Toluene | 25 | 24 | 92 | >20:1 | 98 |

| (E)-2-(4-Nitrobenzoyl)-3-phenylacrylonitrile | Diphenylprolinol silyl ether | Toluene | 25 | 48 | 85 | >20:1 | 99 |

| (E)-2-(4-Methoxybenzoyl)-3-phenylacrylonitrile | Diphenylprolinol silyl ether | Toluene | 25 | 48 | 90 | >20:1 | 99 |

This table is based on data for the analogous 1-acetylcyclohexene (B1328911) system presented in the cited research, illustrating the general reactivity for this class of cycloaddition. rsc.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the oxidative Heck reaction, a C-H bond of the alkene is functionalized. Asymmetric oxidative Heck reactions involving this compound have been reported, providing pathways to diverse and complex molecular structures. chemicalbook.com

These reactions typically proceed through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and insertion of the alkene. researchgate.net The subsequent steps can be controlled to achieve specific outcomes. For instance, a domino indolization/oxidative Heck reaction between substituted cyclopentenes and 2-alkynylanilines has been developed. mdpi.com This reaction, catalyzed by a chiral palladium complex, yields chiral indole-cyclopentene conjugates bearing two stereocenters with good yields and high diastereo- and enantioselectivities. mdpi.com

The general mechanism for palladium-catalyzed reactions often involves:

Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. nih.gov

Transmetalation/Olefin Insertion: The alkene (this compound) coordinates to the Pd(II) complex and inserts into the Pd-Aryl bond. rsc.org

β-Hydride Elimination or Interception: The resulting intermediate can undergo β-hydride elimination to yield a substituted alkene. Alternatively, in oxidative variants, this intermediate can be intercepted by an oxidant or another nucleophile to generate difunctionalized products. rsc.org

Hydrogenation: The catalytic hydrogenation of α,β-unsaturated ketones like this compound can lead to different products depending on the catalyst and reaction conditions. The reaction can selectively reduce the carbon-carbon double bond to yield the corresponding saturated ketone (1-acetylcyclopentane), or it can reduce the carbonyl group to form the allylic alcohol (1-(1-hydroxyethyl)cyclopentene). rsc.org Complete reduction of both functional groups results in the saturated alcohol (1-(1-hydroxyethyl)cyclopentane).

Catalysts such as Wilkinson's catalyst (Rh(PPh₃)₃Cl) are known to be effective for the regioselective hydrogenation of the olefinic bond in α,β-unsaturated ketones. researchgate.net Ruthenium-based catalysts have also been developed for the asymmetric hydrogenation of α-substituted α,β-unsaturated ketones, yielding chiral alcohols with high selectivity. youtube.com The choice of solvent can also be critical; for example, hydrogenation in alcoholic solvents like methanol (B129727) can sometimes lead to the formation of acetal (B89532) byproducts. nih.gov

Epoxidation: The epoxidation of the double bond in this compound is challenging using standard reagents like meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing acetyl group deactivates the double bond towards electrophilic attack. nih.gov

A more effective method is the nucleophilic epoxidation under Weitz-Scheffer conditions, which typically involves using hydrogen peroxide and a base like sodium hydroxide (B78521). york.ac.uk The mechanism proceeds via a 1,4-conjugate addition of the hydroperoxide anion to the α,β-unsaturated ketone. nih.govlehmanns.de This forms an enolate intermediate which then undergoes an intramolecular cyclization, with the enolate displacing the hydroxide to form the epoxide ring. lehmanns.de This method has been shown to be highly efficient for a wide range of α,β-unsaturated ketones, providing excellent yields of the corresponding epoxides under mild conditions. york.ac.uk Studies on the epoxidation of the parent cyclopentene (B43876) ring by acetylperoxyl radicals provide comparative data on the reactivity of the five-membered ring system. masterorganicchemistry.com

Reactivity of the Alpha,Beta-Unsaturated Ketone Moiety in this compound

The conjugated system in this compound extends the electrophilic character of the carbonyl carbon to the β-carbon of the double bond. This phenomenon, known as vinylogy, is central to the reactivity of this moiety.

The most characteristic reaction of the α,β-unsaturated ketone system is the Michael addition, or conjugate addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the double bond. libretexts.org This is a 1,4-addition across the conjugated system, leading to an enolate intermediate which is then protonated (typically at the α-carbon) to give the final saturated product.

A wide variety of nucleophiles, known as Michael donors, can participate in this reaction, including enolates, amines, thiols, and organometallic reagents like Gilman (diorganocopper) reagents.

A significant development is the organocatalytic asymmetric Michael addition of 1-acetylcyclopentene to nitroolefins. nih.gov This was the first reported instance of an α-branched enone being activated by an amine catalyst for such a reaction. nih.gov The reaction proceeds with high yields and enantioselectivities, demonstrating a powerful method for constructing chiral molecules. The resulting Michael adducts can be further cyclized to form bicyclic compounds. nih.gov

Table 2: Organocatalytic Asymmetric Michael Addition of 1-Acetylcyclopentene to Nitroolefins

| Nitroolefin | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (E)-β-Nitrostyrene | Diphenylprolinol silyl ether | Toluene | 25 | 96 | 92 | 10:1 | 98 |

| (E)-1-Nitro-2-(4-chlorophenyl)ethene | Diphenylprolinol silyl ether | Toluene | 25 | 120 | 90 | 10:1 | 97 |

| (E)-1-Nitro-2-(4-methylphenyl)ethene | Diphenylprolinol silyl ether | Toluene | 25 | 120 | 95 | 10:1 | 98 |

| (E)-1-Nitro-2-(naphthalen-2-yl)ethene | Diphenylprolinol silyl ether | Toluene | 25 | 120 | 95 | 10:1 | 98 |

Data sourced from a study on organocatalytic Michael additions. nih.gov

Enolate Chemistry and Transformations of this compound Lithium Enolate

The protons on the methyl group of this compound are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This nucleophilic intermediate is central to several carbon-carbon bond-forming reactions, including annulations and intramolecular cyclizations.

The lithium enolate of this compound can participate in sophisticated tandem reactions, such as the Brook rearrangement-mediated [3+4] annulation. sigmaaldrich.com This reaction sequence involves the initial formation of the enolate, which then reacts with a specifically designed acylsilane.

Table 1: Brook Rearrangement-Mediated [3+4] Annulation

| Reactant A | Reactant B | Key Transformation | Product |

|---|---|---|---|

| This compound | 3-Alkyl-3-haloacryloylsilane | Lithium enolate formation, [3+4] annulation via Brook rearrangement | Tricyclo[5.3.0.0¹,⁴]decenone derivative |

While this compound itself lacks the necessary second carbonyl group to undergo an intramolecular aldol (B89426) condensation, it serves as a valuable precursor for substrates that can. pressbooks.publibretexts.org An intramolecular aldol reaction requires a dicarbonyl compound that can cyclize upon treatment with a base to form a five- or six-membered ring, which are thermodynamically favored. libretexts.orgorganicchemistrytutor.com

A viable synthetic route to a suitable precursor begins with the oxidative cleavage of the cyclopentene double bond. For instance, ozonolysis of this compound followed by a reductive workup (e.g., using dimethyl sulfide, DMS) would cleave the ring and generate a 1,6-ketoaldehyde, 4-acetyl-5-oxohexanal .

This linear dicarbonyl compound possesses two sets of enolizable α-protons. Treatment with a base can induce an intramolecular aldol condensation. Deprotonation at the methyl group adjacent to the ketone, followed by nucleophilic attack on the aldehyde carbonyl, would lead to the formation of a stable, six-membered ring. Subsequent dehydration yields a substituted cyclohexenone derivative. This two-step process transforms the simple monocyclic starting material into a more complex bicyclic architecture.

Functional Group Specific Transformations of this compound

The distinct functional groups within this compound allow for selective chemical modifications, enabling chemists to target the acetyl group, the carbonyl, or the cyclopentene ring independently.

The carbonyl carbon of the acetyl group in this compound is an electrophilic site. Its reactivity towards nucleophiles is a cornerstone of its synthetic utility. However, as an α,β-unsaturated ketone, it presents two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). wikipedia.org The outcome is highly dependent on the nature of the nucleophile. pressbooks.publibretexts.org

"Hard" nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), preferentially attack the "hard" electrophilic center, which is the carbonyl carbon. adichemistry.comyoutube.com This 1,2-addition pathway leads to the formation of a tertiary alcohol upon acidic workup. For example, the reaction of this compound with an excess of a Grignard reagent results in the substitution of the acetyl group with the formation of a new carbon-carbon bond and conversion of the carbonyl to a hydroxyl group. leah4sci.commasterorganicchemistry.com

Table 2: Nucleophilic Addition to the Acetyl Group of this compound

| Reagent | Type of Addition | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | Magnesium alkoxide | Tertiary alcohol |

| Lithium Diorganocuprate (e.g., (CH₃)₂CuLi) | 1,4-Conjugate Addition | Enolate | β-Substituted ketone |

The reduction of the carbonyl group in this compound without affecting the carbon-carbon double bond is a key transformation for accessing allylic alcohol derivatives. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can sometimes lead to mixtures of 1,2- and 1,4-reduction products with α,β-unsaturated ketones.

For a highly selective 1,2-reduction, the Luche reduction is the method of choice. wikipedia.orgthermofisher.com This reaction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. tcichemicals.comorganic-chemistry.org The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon. youtube.com This method effectively suppresses the competing 1,4-conjugate addition, yielding the desired allylic alcohol, 1-(1-cyclopenten-1-yl)ethanol , in high yield. thermofisher.com

Table 3: Selective Carbonyl Reduction of this compound

| Reagent(s) | Selectivity | Product |

|---|---|---|

| NaBH₄, CeCl₃·7H₂O, CH₃OH | High 1,2-reduction | 1-(1-Cyclopenten-1-yl)ethanol |

| NaBH₄ (alone) | Mixture of 1,2- and 1,4-reduction products | 1-(1-Cyclopenten-1-yl)ethanol and 1-acetylcyclopentane |

The cyclopentene ring and the acetyl group can undergo various oxidative transformations, providing pathways to a range of functionalized products.

Epoxidation of the Cyclopentene Ring: The electron-rich double bond of the cyclopentene ring can be readily oxidized to form an epoxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted addition of an oxygen atom across the double bond, yielding 1-acetyl-1,2-epoxycyclopentane . Studies on the epoxidation of simple cycloalkenes show the reaction proceeds efficiently. york.ac.uk

Oxidative Cleavage of the Cyclopentene Ring: The double bond can be cleaved using ozonolysis (O₃). The nature of the final product depends on the workup conditions. Reductive workup (e.g., with Zn/H₂O or dimethyl sulfide) breaks the ring to furnish a dicarbonyl compound, specifically 4-acetyl-5-oxohexanal . Oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would further oxidize the resulting aldehyde to a carboxylic acid, yielding 4-acetyl-5-oxohexanoic acid .

Oxidation of the Acetyl Group: The acetyl group can be converted into an ester via the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction involves treating the ketone with a peroxy acid (like m-CPBA) or hydrogen peroxide. The mechanism involves the migration of one of the groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the secondary vinylic cyclopentenyl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation is predicted to yield 1-cyclopenten-1-yl acetate .

Stereochemical Outcomes and Regioselectivity in this compound Reactions

The stereochemical and regioselective consequences of reactions involving this compound are dictated by the interplay of its structural features and the nature of the reacting species. The conjugated system of this compound, comprising the carbon-carbon double bond and the carbonyl group, influences the orientation of incoming reagents.

In reactions such as catalytic hydrogenations or electrophilic additions, the approach of the reagent to the double bond can occur from either the same side (syn-addition) or opposite sides (anti-addition) of the cyclopentene ring. The facial selectivity, whether the reagent adds to the face of the double bond syn or anti to the acetyl group, is a key determinant of the stereochemistry of the product. While specific studies on this compound are not extensively detailed in the provided results, general principles of alkene reactions suggest that the steric bulk of the acetyl group and the catalyst or reagent size would influence this selectivity.

Regioselectivity, the preference for bond formation at one position over another, is also a critical aspect. In electrophilic additions to this compound, the initial attack of the electrophile is directed by the electronic effects of the acetyl group. The acetyl group is electron-withdrawing, which deactivates the double bond towards electrophilic attack. However, the resonance effect can direct the electrophile to the β-carbon (C2), leading to the formation of a more stable carbocation intermediate stabilized by the adjacent carbonyl group. Subsequent nucleophilic attack would then occur at the carbocationic center.

Conversely, in nucleophilic addition reactions, such as Michael additions, the nucleophile will preferentially attack the β-carbon of the double bond, driven by the electron-withdrawing nature of the acetyl group. This leads to the formation of an enolate intermediate. The regioselectivity in these reactions is generally high, favoring the 1,4-addition product.

Reaction Mechanisms and Intermediate Species Characterization

The reactions of this compound proceed through various mechanisms, often involving the formation of transient intermediate species. The specific mechanism is highly dependent on the reaction conditions and the reagents employed.

For instance, in acid-catalyzed reactions, the initial step is often the protonation of the carbonyl oxygen. This enhances the electrophilicity of the conjugated system, facilitating subsequent nucleophilic attack. The intermediate species in such reactions are typically carbocations, whose stability and potential for rearrangement play a crucial role in determining the final product distribution. The formation of a tertiary carbocation, if possible through rearrangement, is often favored. chegg.com

In base-catalyzed reactions, the abstraction of a proton from the methyl group of the acetyl moiety can lead to the formation of an enolate ion. This enolate can then participate in various reactions, such as aldol condensations or alkylations. The geometry of the enolate (E or Z) can influence the stereochemical outcome of these reactions.

During reactions like electrophilic additions, the formation of a cyclic intermediate, such as a bromonium or chloronium ion, may occur if the electrophile is a halogen. The subsequent opening of this ring by a nucleophile would proceed with anti-stereochemistry.

The characterization of these transient intermediates is often challenging but can be achieved through a combination of spectroscopic techniques (such as NMR and IR spectroscopy at low temperatures) and computational modeling. These methods provide insights into the structure, stability, and reactivity of the intermediates, which are essential for a complete understanding of the reaction mechanism.

Structural Factors Influencing this compound Reactivity

The reactivity of this compound is governed by a combination of electronic and steric factors inherent to its molecular structure.

The acetyl group, being an electron-withdrawing group, exerts a significant influence on the reactivity of the cyclopentene ring. Through its inductive effect (-I), it withdraws electron density from the double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to an unsubstituted cyclopentene.

However, the acetyl group also exhibits a resonance effect (-M) where the π-electrons of the double bond can be delocalized onto the carbonyl oxygen. This resonance delocalization creates a partial positive charge on the β-carbon of the double bond, making it susceptible to nucleophilic attack. This electronic characteristic is fundamental to the facility of 1,4-conjugate additions (Michael reactions) to this compound.

Cyclopentene possesses inherent ring strain due to the deviation of its bond angles from the ideal sp3 (109.5°) and sp2 (120°) geometries. wikipedia.orglibretexts.org While cyclopentane (B165970) itself has a ring strain of about 26 kJ/mol, the presence of the double bond in cyclopentene introduces additional strain. libretexts.org The internal angles of a planar cyclopentene would be approximately 108°, which is close to the tetrahedral angle, but the sp2 hybridized carbons prefer a 120° angle. libretexts.org To alleviate some of this strain, the cyclopentene ring adopts a non-planar, puckered "envelope" conformation. youtube.com

The acetyl group and any other substituents on the cyclopentene ring can exert steric hindrance, influencing the rate and regioselectivity of reactions. The acetyl group itself can sterically hinder the approach of reagents to one face of the double bond, leading to preferential attack from the less hindered face and influencing the stereochemical outcome of the reaction.

In cases where substituents are present on the cyclopentene ring, their size and position can significantly impact reactivity. Bulky substituents can impede the approach of a reactant to the double bond or the carbonyl group, slowing down the reaction rate. Furthermore, steric interactions can influence the preferred conformation of the molecule and the transition state geometry, thereby affecting the product distribution. For example, in reactions involving the formation of a new stereocenter, the steric bulk of existing substituents can direct the incoming group to a specific position to minimize steric repulsion.

Applications of 1 Acetyl 1 Cyclopentene in Complex Molecular Synthesis

Role as a Key Synthetic Intermediate and Building Block in Organic Chemistry

1-Acetyl-1-cyclopentene is recognized as an important intermediate for creating complex organic compounds. benchchem.com The unique structural features and reactivity of this cyclic alkene have garnered significant interest among researchers in organic synthesis. benchchem.com

The utility of this compound extends to the development of molecules with potential pharmaceutical applications. cymitquimica.com Its role as a synthetic intermediate is valuable in constructing complex molecular frameworks that are often found in drug candidates. cymitquimica.com For instance, the ability to generate polycyclic systems from this compound is highly relevant, as these scaffolds are common in medicinal chemistry. The synthesis of tricyclic, sp³-rich scaffolds, which have been analyzed for favorable drug-like characteristics, exemplifies the assembly of complex molecules that could act as modulators of biological targets like peptidyl-prolyl cis-trans isomerases. nih.gov The transformations of this compound into intricate ring systems provide a pathway to novel compounds that can be explored for therapeutic potential.

This compound is cited as a contributor to the synthesis of advanced materials. benchchem.com The reactive nature of the double bond and the ketone functional group allows it to participate in various polymerization and material-forming reactions. While specific, detailed examples of polymers derived directly from this compound are not extensively detailed in the surveyed literature, its potential as a monomer or a precursor to more complex monomers for advanced functional materials is recognized within the chemical community.

Specific Synthetic Transformations Utilizing this compound

The reactivity of this compound has been harnessed in several specific and powerful synthetic transformations to create complex molecular architectures.

This compound is a key precursor for the synthesis of complex, fused ring systems. Specific reactions have been developed to leverage its unique structure for this purpose.

Brook Rearrangement-Mediated [3+4] Annulation : The lithium enolate of this compound can undergo a Brook rearrangement. benchchem.comchemicalbook.com This reaction, when performed with 3-alkyl-3-haloacryloylsilanes, results in a [3+4] annulation to form tricyclo[5.3.0.0¹,⁴]decenone derivatives. benchchem.comchemicalbook.com This method provides an efficient route to constructing a complex tricyclic skeleton.

Asymmetric Oxidative Heck Reaction : The compound can participate in asymmetric oxidative Heck reactions. benchchem.comchemicalbook.com In the presence of suitable palladium catalysts and ligands, this transformation creates valuable synthetic pathways for generating diverse and complex molecular structures, which can include polycyclic systems. benchchem.com

| Transformation | Reagents/Conditions | Product Type | Citation |

| Brook Rearrangement / [3+4] Annulation | 1. Formation of Lithium Enolate2. 3-Alkyl-3-haloacryloylsilanes | Tricyclo[5.3.0.0¹,⁴]decenone derivatives | benchchem.com, chemicalbook.com |

| Asymmetric Oxidative Heck Reaction | Palladium (Pd) catalyst and ligand | Diverse, complex molecular structures | benchchem.com, chemicalbook.com |

Research has specifically identified this compound as a starting material for the preparation of certain allenylcycloalkanes. chemicalbook.comchemicalbook.comsigmaaldrich.com These compounds, featuring the allene (B1206475) functional group (C=C=C) attached to the cyclopentane (B165970) ring, are of interest in synthetic chemistry. The documented examples include the synthesis of:

1-vinylidenyl-2-[4-(trimethylsilyl)-3-butynyl]-cyclopentane. chemicalbook.comchemicalbook.comsigmaaldrich.com

1-vinylidenyl-2-(3-butynyl)-cyclopentane. chemicalbook.comchemicalbook.comsigmaaldrich.com

Derivatization for Substrates in Asymmetric Catalysis

The prochiral nature of this compound makes it an excellent starting point for developing substrates for asymmetric catalysis, where the goal is to generate chiral molecules with high enantiomeric purity. By reacting the enone with various partners under the influence of a chiral catalyst, it is possible to create complex cyclic systems with precise control over the spatial arrangement of atoms.

Organocatalysis has emerged as a powerful tool for these transformations. For instance, this compound has been successfully employed in organocatalytic asymmetric [4+2] cycloaddition reactions. Current time information in Bangalore, IN. In these reactions, it acts as the dienophile, reacting with electron-deficient olefins that serve as the diene component. The use of chiral amine catalysts facilitates the formation of bicyclic fused carbocycles that possess up to four contiguous stereocentres, including a challenging tetrasubstituted chiral carbon. Current time information in Bangalore, IN.

Another significant application is the asymmetric Michael addition. Research has demonstrated that chiral primary or secondary amine catalysts can activate this compound, enabling its enantioselective conjugate addition to electrophiles like nitroolefins. nih.gov This reaction is noteworthy as it represents a successful asymmetric activation of an α-branched enone, a class of substrates that can be challenging to control stereochemically. The resulting Michael adducts are highly functionalized and can be converted into more complex bicyclic structures. nih.govnih.gov

These methods highlight how derivatizing this compound through asymmetric catalysis provides a reliable route to enantiomerically enriched cyclopentane derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. youtube.com

Table 1: Asymmetric Reactions Utilizing this compound

| Reaction Type | Reactant Partner | Catalyst Type | Product Type | Key Features |

|---|---|---|---|---|

| [4+2] Cycloaddition | Electron-deficient olefins (with cyano group) | Chiral Amine (Organocatalyst) | Bicyclic Fused Carbocycles | Forms four contiguous stereocentres. Current time information in Bangalore, IN. |

| Michael Addition | Nitroolefins | Chiral Amine (Organocatalyst) | Functionalized Cyclopentanes | First asymmetric activation of an α-branched enone with an amine catalyst. nih.govnih.gov |

Integration into Hydrindane Scaffold Syntheses

The hydrindane (or bicyclo[4.3.0]nonane) ring system is a core structural motif found in a vast array of biologically active natural products, most notably steroids and terpenoids. The synthesis of this scaffold often relies on annulation strategies, which involve the formation of a new ring onto a pre-existing one. The Robinson annulation is a classic and powerful method for constructing a six-membered ring onto a ketone, proceeding through a sequential Michael addition and intramolecular aldol (B89426) condensation. libretexts.org

This compound is an ideal Michael acceptor for initiating a Robinson annulation sequence. In this strategy, an enolate, typically generated from a cyclic ketone or a β-dicarbonyl compound, would act as the Michael donor, adding to the β-carbon of this compound. This conjugate addition forms a 1,5-dicarbonyl intermediate. Subsequent base-mediated intramolecular aldol condensation of this intermediate would lead to the formation of a new six-membered ring fused to the original cyclopentane ring, thereby constructing the hydrindane skeleton. youtube.comyoutube.com

For example, the reaction of an enolate from a compound like 2-methyl-1,3-cyclopentanedione (B45155) with an α,β-unsaturated ketone acceptor is a key step in the synthesis of steroid hormones such as estrone, demonstrating the power of this approach to build complex hydrindane-containing molecules. libretexts.org While a specific documented synthesis of a hydrindane starting directly from this compound is not prominently featured in literature, its inherent reactivity makes it a logical and highly suitable precursor for such transformations, offering a direct route to this important structural framework. The synthesis of trans-hydrindane (B1202327) cores has been achieved from bicyclic enones that are themselves products of Robinson annulation, underscoring the importance of this pathway. rsc.org

Sequential Michael Addition/Wittig Olefination Strategies

The dual functionality of this compound allows for sequential reactions that can rapidly build molecular complexity. A powerful combination is the sequence of a Michael addition followed by a Wittig olefination. This strategy leverages both the electrophilic double bond and the ketone carbonyl group to introduce two different substituents in a controlled manner.

The first step, as established, involves the conjugate addition (Michael reaction) of a nucleophile to the β-position of the cyclopentene (B43876) ring. A wide range of nucleophiles, including enolates, amines, and thiolates, can be used. This reaction creates a new carbon-carbon or carbon-heteroatom bond and results in a cyclopentanone (B42830) derivative where the acetyl group's ketone remains intact. nih.govnih.gov

The second step is the Wittig reaction, a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes. masterorganicchemistry.com The ketone of the Michael adduct can be selectively targeted by a phosphonium (B103445) ylide (the Wittig reagent). The reaction of the ketone with the ylide replaces the carbon-oxygen double bond with a carbon-carbon double bond, introducing a new alkenyl group at that position. masterorganicchemistry.comyoutube.com The stereochemical outcome (E or Z alkene) of the Wittig reaction can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. youtube.com

This tandem Michael-Wittig approach is highly efficient for creating multifunctional molecules. Asymmetric tandem Michael addition-Wittig reactions have been developed for other systems, yielding highly functionalized and stereochemically complex cyclohexenones, which demonstrates the feasibility and power of this one-pot strategy. organic-chemistry.org Applying this sequence to this compound provides a versatile pathway for elaborating the cyclopentane core, transforming a simple starting material into a complex structure with a newly formed stereocenter and an exocyclic double bond in just two steps.

Strategies for Diversity-Oriented Synthesis Exploiting this compound Reactivity

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules, which can be screened for novel biological activity. nih.gov This approach contrasts with target-oriented synthesis by focusing on creating a wide range of molecular architectures from a common starting material rather than pursuing a single complex target. Natural products often serve as inspiration for DOS, as they represent functionally validated and structurally diverse scaffolds. nih.gov

This compound is an exemplary building block for DOS due to its capacity to undergo a wide range of chemical transformations, leading to diverse molecular skeletons and substitution patterns. The reactivity of its enone moiety can be channeled through various synthetic pathways to rapidly generate complexity.

Key strategies that leverage this compound in a DOS framework include:

Stereochemical Diversity: Utilizing the asymmetric reactions described previously (Section 4.2.3), such as chiral amine-catalyzed Michael additions and [4+2] cycloadditions, allows for the creation of libraries of enantiomerically and diastereomerically pure compounds from a single achiral precursor. Current time information in Bangalore, IN.nih.gov

Scaffold Diversity: The different reaction pathways available to this compound can lead to fundamentally different molecular skeletons. For example, a Michael addition leads to a substituted cyclopentanone, whereas a [4+2] cycloaddition generates a fused bicyclic system. Current time information in Bangalore, IN.nih.gov A subsequent Robinson annulation (Section 4.2.4) would yield a hydrindane scaffold. Each of these represents a distinct region of chemical space.

Appendage Diversity: The functional groups on the reaction partners can be varied extensively. In a Michael addition, a library of different nucleophiles can be used. In a subsequent Wittig reaction, a library of different phosphonium ylides can be employed. This allows for the introduction of a wide variety of side chains and functional groups onto the core scaffold.

By combining these strategies, a chemist can start with the single, simple molecule this compound and, in a few steps, generate a large library of compounds with significant diversity in their core structure, stereochemistry, and peripheral functional groups, making it a powerful tool in chemical biology and drug discovery.

Theoretical and Computational Studies on 1 Acetyl 1 Cyclopentene

Electronic Structure and Bonding Analysis of 1-Acetyl-1-cyclopentene

Computational methods, particularly Density Functional Theory (DFT), are central to analyzing its electronic structure. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can provide a highly accurate optimized molecular geometry in the gas phase mdpi.com. Such analyses reveal key bond lengths and angles, showing the partial double-bond character of the C-C single bond between the ring and the carbonyl carbon due to conjugation.

The electronic landscape is further understood by examining molecular orbitals. Frontier Molecular Orbital (FMO) theory is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an α,β-unsaturated ketone like this compound, the HOMO is typically associated with the π-system of the double bond, while the LUMO is centered on the conjugated system, with a significant coefficient on the β-carbon. This distribution makes the β-carbon electrophilic and susceptible to nucleophilic attack, a defining feature of its reactivity. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity in reactions like cycloadditions.

Below is a table of key molecular descriptors for this compound, many of which can be calculated or refined using computational software.

| Descriptor | Value |

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| IUPAC Name | 1-(cyclopent-1-en-1-yl)ethanone |

| SMILES | CC(=O)C1=CCCC1 |

| InChI Key | SLNPSLWTEUJUGY-UHFFFAOYSA-N |

| Topological Polar Surface Area | 17.1 Ų |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Hydrogen Bond Donor Count | 0 |

| Data sourced from PubChem CID 192925. nih.gov |

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations are powerful tools for quantitatively predicting the reactivity of molecules, including reaction rates and selectivity.

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES). A key goal is to locate transition states, which are first-order saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate ucsb.edu. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

For this compound, a prominent reaction is the Michael addition, where a nucleophile adds to the β-carbon. The mechanism involves the nucleophilic attack to form a carbanion intermediate, followed by protonation researchgate.net. DFT calculations can model this entire pathway. By locating the transition state structure for the initial nucleophilic attack, chemists can compute the activation energy. The accuracy of these calculations is highly dependent on the level of theory and basis set used, with methods like CBS-QB3 providing benchmark values for similar systems semanticscholar.org. The process involves optimizing the geometry of the reactants, the proposed transition state, and the products, followed by frequency calculations to confirm their nature (minima or saddle point) ucsb.edue3s-conferences.orgyoutube.comfossee.in.

An illustrative reaction profile for a generic Michael addition is shown below, highlighting the role of the transition state.

| Reaction Species | Description | Relative Gibbs Free Energy (kcal/mol) (Illustrative) |

| Reactants | This compound + Nucleophile | 0 |

| Transition State | Nucleophile attacking the β-carbon | +15 |

| Intermediate | Enolate/carbanion formed after addition | -5 |

| Product | Final adduct after protonation | -12 |

As a substituted alkene, this compound can function as a dienophile in Diels-Alder reactions. These reactions often yield multiple isomers, and computational chemistry is instrumental in predicting the major product. The stereoselectivity (e.g., endo vs. exo) and regioselectivity (e.g., ortho vs. meta) are determined by the relative activation energies of the competing reaction pathways.

DFT calculations can be used to model the transition states for each possible pathway. A lower calculated activation energy for one pathway indicates that it is kinetically favored and will lead to the major product researchgate.netresearchgate.net. For the Diels-Alder reaction between cyclopentadiene (B3395910) and an α,β-unsaturated ketone, the endo product is often favored due to secondary orbital interactions, a phenomenon that can be quantified computationally acs.org. FMO theory is also used to explain regioselectivity by analyzing the interaction between the diene's HOMO and the dienophile's LUMO; the favored regioisomer arises from the alignment that maximizes orbital overlap between the atoms with the largest coefficients nih.govshd-pub.org.rs.

The table below provides hypothetical DFT-calculated activation energies for the Diels-Alder reaction between this compound and cyclopentadiene, illustrating how stereoselectivity is determined.

| Pathway | Transition State | Calculated Activation Enthalpy (kcal/mol) (Illustrative) | Predicted Outcome |

| Endo | Acetyl group oriented towards the diene π-system | 18.5 | Major Product |

| Exo | Acetyl group oriented away from the diene π-system | 20.1 | Minor Product |

The interaction of this compound with various surfaces is relevant in fields like heterogeneous catalysis and materials science. Computational modeling can simulate these interactions to predict adsorption behavior. Methods range from force-field-based molecular mechanics to more accurate DFT calculations, depending on the system's complexity.

These studies aim to determine the most stable adsorption geometry, calculate the adsorption energy, and analyze the electronic interactions between the molecule and the surface. For example, a study modeling the adsorption of saxitoxin (B1146349) derivatives on a graphene surface used the MMFF94 force field to find the lowest energy supramolecular complexes and predict chromatographic selectivity mdpi.com. A similar approach could be applied to this compound to understand its interaction with carbon-based materials or metal oxide surfaces. The conjugated π-system and the polar carbonyl group of this compound would likely play key roles in its surface binding through π-π stacking and dipole-surface interactions.

Molecular Dynamics and Conformational Analysis of this compound and Its Derivatives

The five-membered ring of cyclopentane (B165970) and its derivatives is not planar. It adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional and angle strain libretexts.org. These conformers can interconvert through a low-energy process known as pseudorotation biomedres.us. The presence of the double bond in this compound restricts some of this flexibility but puckering still occurs. Furthermore, the acetyl group can rotate around the single bond connecting it to the ring, leading to different rotational isomers (conformers).

Conformational analysis, aided by computational methods, seeks to identify the most stable conformers and the energy barriers between them chemistrysteps.com. Molecular Dynamics (MD) simulations are particularly useful for this purpose mdpi.com. MD uses classical mechanics and a force field to simulate the atomic motions of a molecule over time, allowing for the exploration of its conformational space mdpi.comnih.gov.

From an MD simulation, one can identify the predominant low-energy conformations and understand how the molecule's shape fluctuates. This is crucial because the reactivity of a molecule can be highly dependent on its conformation. For derivatives, such as 1-acetyl-4-isopropenyl-1-cyclopentene, computational analysis can reveal how additional substituents influence the ring's puckering and the orientation of the acetyl group researchgate.net.

Development of Computational Models for Chemical Reactivity (e.g., Fragment-Based In Silico Profilers for Michael Addition)

While quantum chemical calculations are accurate, they can be computationally expensive. For rapid screening of many molecules, faster in silico models are developed. This compound, as a Michael acceptor, is a classic example where such models are applied to predict reactivity towards biological nucleophiles like cysteine nih.govnih.govresearchgate.net.

One successful approach is the development of fragment-based in silico profilers. This strategy is a type of Quantitative Structure-Activity Relationship (QSAR) model where a molecule's reactivity is predicted based on the contributions of its constituent fragments nih.govresearchgate.netresearchgate.net. Instead of performing a full DFT calculation on every new molecule, the molecule is computationally broken down into fragments for which key parameters have been pre-calculated.

For Michael acceptors, reactivity towards a thiol can be predicted using a combination of a calculated activation energy value (Eact) and the solvent-accessible surface area (SAS) at the α-carbon. A fragment-based algorithm was developed to predict these values without the need for time-consuming DFT calculations for each new compound nih.gov. This method allows for the rapid screening of compounds for their potential to act as covalent modifiers in a toxicological or drug discovery context.

The table below shows data for this compound from a study that developed such a fragment-based profiler.

| Compound | Structure (SMILES) | log(kGSH) |

| This compound | CC(=O)C1=CCCC1 | -0.59 |

| Data from a study on developing a fragment-based profiler for Michael addition reactivity, where kGSH is the rate constant for reaction with glutathione. |

This type of modeling is vital within the Adverse Outcome Pathway (AOP) paradigm in toxicology, which links a molecular initiating event (like covalent bond formation) to an adverse effect.

Mechanistic Insights Derived from In Silico Approaches to this compound Transformations

In the absence of direct experimental studies detailing the reaction mechanisms of this compound at a molecular level, computational chemistry, particularly through in silico approaches, provides a powerful lens through which to predict and understand its chemical behavior. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the intricate details of reaction pathways, including the characterization of transition states, intermediates, and the calculation of activation energies. These theoretical investigations offer profound insights into the reactivity and selectivity of transformations involving this compound, guiding synthetic efforts and deepening our fundamental understanding of its chemical nature.

The transformations of this compound, an α,β-unsaturated ketone, are expected to be dominated by reactions at the carbon-carbon double bond and the carbonyl group. In silico studies on analogous cyclic enone systems have established a foundation for predicting the mechanistic pathways of key reactions such as Michael additions, cycloadditions, and electrophilic additions.

One of the most common transformations for α,β-unsaturated ketones is the Michael addition. Computational models can predict the favorability of both kinetic and thermodynamic products. For instance, the reaction of this compound with a nucleophile, such as a thiol, can be modeled to determine the energy profile of the reaction. DFT calculations can elucidate the structure of the transition state for the nucleophilic attack on the β-carbon of the cyclopentene (B43876) ring.

A hypothetical reaction coordinate for the Michael addition of a generic nucleophile (Nu⁻) to this compound is presented below. The calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would reveal the relative energies of the reactants, transition state, and product.

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) (Nu-Cβ) |

|---|---|---|

| Reactants (this compound + Nu⁻) | 0.0 | > 3.5 |

| Transition State | +12.5 | 2.1 |

| Product (Enolate Intermediate) | -8.2 | 1.5 |

Cycloaddition reactions, such as the Diels-Alder reaction where this compound could act as a dienophile, are also amenable to computational investigation. In silico modeling can predict the stereoselectivity (endo/exo) and regioselectivity of such reactions. The energy difference between the endo and exo transition states can be calculated to predict the major product. For example, in a hypothetical [4+2] cycloaddition with a simple diene like butadiene, DFT calculations could provide the activation energies for the formation of the endo and exo products.

| Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|

| Endo | 22.8 | Endo |

| Exo | 24.5 |

Furthermore, electrophilic additions to the double bond of this compound can be mechanistically detailed through computational studies. The formation of intermediates, such as halonium ions in the case of halogen addition, and their subsequent ring-opening can be modeled. The stereochemical outcome of these reactions is often dictated by the subtle energetic differences between diastereomeric transition states, which can be accurately predicted by high-level calculations.

In silico approaches also allow for the investigation of reaction mechanisms that are difficult to study experimentally, such as those involving short-lived intermediates or complex potential energy surfaces. By providing a detailed picture of the electronic structure and energetics along a reaction pathway, computational chemistry serves as an indispensable tool for understanding and predicting the transformations of this compound.

Advanced Analytical and Spectroscopic Techniques for Characterization and Study of 1 Acetyl 1 Cyclopentene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). slideshare.net For 1-acetyl-1-cyclopentene, ¹H and ¹³C NMR spectra offer unambiguous confirmation of its structure by identifying the number and connectivity of protons and carbon atoms.

Structural Elucidation: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The methyl protons of the acetyl group typically appear as a singlet, while the protons on the cyclopentene (B43876) ring present as multiplets. The vinylic proton, being adjacent to the electron-withdrawing acetyl group, is shifted downfield. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the two olefinic carbons of the double bond, the aliphatic ring carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (acetyl) | ¹H | ~2.3 | Singlet |

| -CH = | ¹H | ~6.8 | Multiplet |

| =C-CH ₂- | ¹H | ~2.5 | Multiplet |

| -CH₂-CH ₂-CH₂- | ¹H | ~2.0 | Multiplet |

| C =O | ¹³C | ~198 | N/A |

| -C H= | ¹³C | ~145 | N/A |

| =C -C=O | ¹³C | ~140 | N/A |

| =C-C H₂- | ¹³C | ~33 | N/A |

| -CH₂-C H₂-CH₂- | ¹³C | ~22 | N/A |

| -C H₃ (acetyl) | ¹³C | ~26 | N/A |

Mechanistic Probing: NMR spectroscopy is also a powerful tool for studying reaction mechanisms and kinetics. ed.ac.uk By monitoring the changes in NMR signals over time, researchers can track the consumption of reactants and the formation of products in real-time. researchgate.net This on-flow or in-situ monitoring provides valuable kinetic data and can help identify transient intermediates, offering deep insights into the reaction pathway. proceedings.science For instance, in reactions involving this compound, such as catalytic hydrogenation or cycloaddition, the disappearance of the vinylic proton signal and the appearance of new signals corresponding to the product can be quantitatively measured to determine reaction rates and efficiency. researchgate.net

Mass Spectrometry for Molecular Characterization and Reaction Product Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it becomes an effective method for identifying and quantifying components in a mixture. nih.gov

Molecular Characterization: In the mass spectrum of this compound, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which confirms the compound's molecular weight of 110.15 g/mol . nih.gov The high-energy electron ionization process causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule.

Reaction Product Analysis: The fragmentation of this compound is predictable based on its structure. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgyoutube.com This can result in the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). The resulting fragment ions produce characteristic peaks in the mass spectrum. For example, a prominent peak is often observed at an m/z corresponding to the acylium ion [CH₃CO]⁺. The analysis of these fragments helps to confirm the structure of the parent molecule and to identify unknown products in a reaction mixture. libretexts.org

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 110 | [C₇H₁₀O]⁺ | (Molecular Ion) |

| 95 | [C₆H₇O]⁺ | •CH₃ |

| 67 | [C₅H₇]⁺ | •COCH₃ |

| 43 | [CH₃CO]⁺ | •C₅H₇ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about molecular structure by probing vibrational and electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. pressbooks.pub Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. libretexts.org The IR spectrum of this compound, an α,β-unsaturated ketone, will show distinctive absorption bands. libretexts.org The most prominent of these is the strong C=O stretching vibration. Due to conjugation with the C=C double bond, this peak appears at a lower wavenumber (typically 1665-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). libretexts.org Other key absorptions include the C=C stretching vibration and various C-H stretching and bending vibrations. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (conjugated ketone) | Stretch | 1665 - 1685 |

| C=C (alkene) | Stretch | 1640 - 1680 |

| =C-H (vinylic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure of conjugated systems. slideshare.net this compound contains a conjugated system formed by the carbonyl group and the carbon-carbon double bond. This allows for specific electronic transitions when the molecule absorbs UV or visible light. libretexts.org Two primary transitions are expected: a π → π* transition and an n → π* transition. elte.hu The π → π* transition is of high intensity (large molar absorptivity, ε) and occurs at a shorter wavelength, while the n → π* transition, involving a non-bonding electron from the oxygen atom, is of lower intensity and occurs at a longer wavelength. youtube.com The position of the absorption maximum (λ_max) is sensitive to the solvent and the presence of other substituents on the cyclopentene ring. stackexchange.com

Table 4: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Electron promoted from a π bonding orbital to a π antibonding orbital. | 200 - 250 | High (ε > 10,000) |

| n → π | Electron promoted from a non-bonding orbital (on oxygen) to a π antibonding orbital. | 300 - 350 | Low (ε < 100) |

Chromatographic Methods (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for the analysis of this compound.

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. chromatographyonline.com In GC, a sample is vaporized and transported by an inert carrier gas through a column. Separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column wall. The time it takes for a compound to travel through the column is its retention time, a characteristic property under specific conditions. By comparing the retention time to that of a known standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. chromatographyonline.com Chiral GC columns can be used to separate enantiomers of chiral derivatives. gcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. mdpi.com It can be used to analyze a wider range of compounds than GC, including those that are not volatile or are thermally sensitive. For this compound, both normal-phase (polar stationary phase, non-polar mobile phase) and reverse-phase (non-polar stationary phase, polar mobile phase) HPLC can be employed. The choice depends on the specific separation required. For instance, HPLC is highly effective for separating this compound from non-volatile starting materials or byproducts in a reaction mixture. researchgate.netsemanticscholar.org Chiral HPLC is also a powerful method for resolving enantiomers or diastereomers of substituted this compound derivatives. dp.tech

Calorimetric Techniques for Thermodynamic Studies of Reactions Involving this compound

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. These measurements provide fundamental thermodynamic data, such as the enthalpy of reaction (ΔH), which is crucial for understanding reaction feasibility, optimizing conditions, and ensuring process safety.